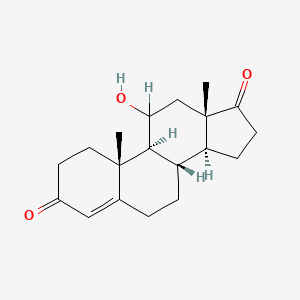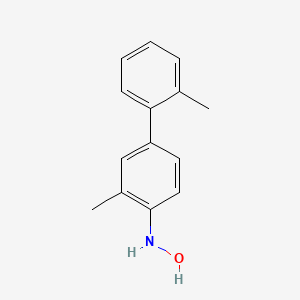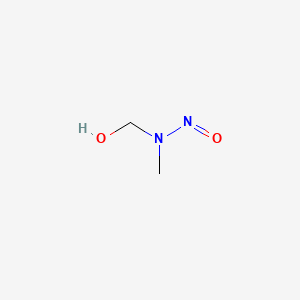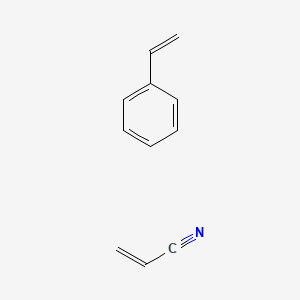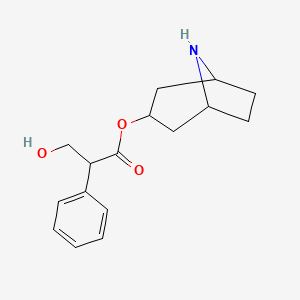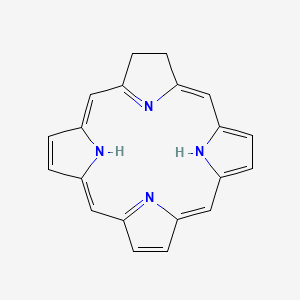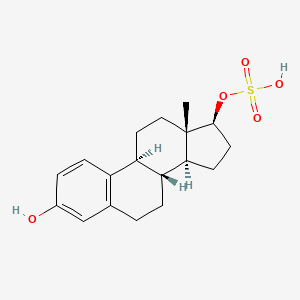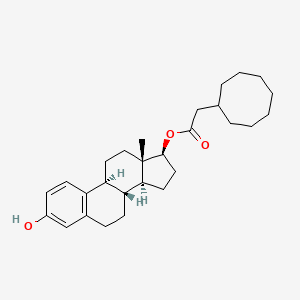![molecular formula C13H14N2O2S2 B1196173 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)
5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-methyl-2-thiophenyl)methylidene]-2-(4-morpholinyl)-4-thiazolone is a member of morpholines.
Scientific Research Applications
Synthesis and Biological Activities
- Thiazolone derivatives like 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds are characterized by NMR spectroscopy and liquid chromatography-mass spectrometry, indicating their potential in pharmacological research (Demchenko et al., 2015).
Chemical Reactions and Derivatives
- Research shows that N,N-Disubstituted thiazolone derivatives can react with various CH acids, leading to the formation of bithiazolylidene dione derivatives. This indicates their utility in chemical synthesis and drug development (Kandeel et al., 2002).
Structural Analysis
- Structural and spectral analyses of similar thiazole derivatives have been conducted. For example, a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provides insights into the molecular structure and hydrogen bonding interactions of such compounds (Franklin et al., 2011).
Antioxidant Activities
- A study on the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones suggests that these compounds, including those similar to 5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, can inhibit lipid peroxidation, indicating potential in the development of antioxidant therapies (Zvezdanović et al., 2014).
Antiprotozoal Activities
- Some thiazole derivatives have shown moderate activity against Trypanosoma species, indicating their potential in antiprotozoal drug development (Verge & Roffey, 1975).
Antitumor Applications
- Thiazole derivatives have been utilized in the design of antitumor agents, showing potential for cancer treatment. Specific compounds have displayed superior activity compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
properties
Product Name |
5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one |
|---|---|
Molecular Formula |
C13H14N2O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-2-7-18-10(9)8-11-12(16)14-13(19-11)15-3-5-17-6-4-15/h2,7-8H,3-6H2,1H3/b11-8- |
InChI Key |
KZNUVOHTMZRUNU-FLIBITNWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B1196094.png)
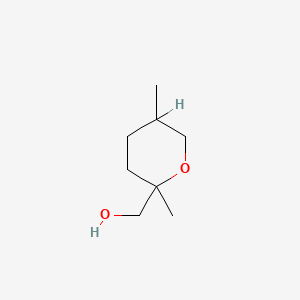
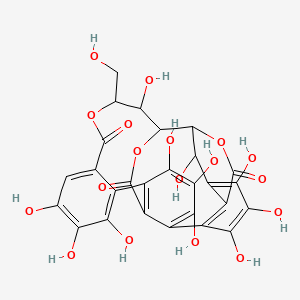
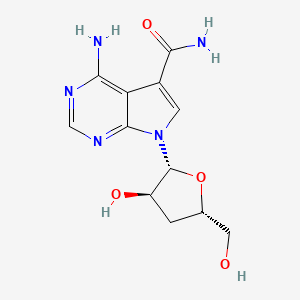
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
